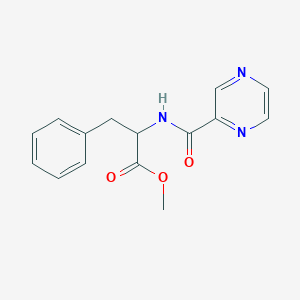
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
Übersicht
Beschreibung
Synthesis Analysis
A preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine has been disclosed . The method involves reacting pyrazine-2-formic acid with N-hydroxysuccinimide under the catalysis of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to obtain 2-succinimide oxy formacyl pyrazine. This is then dissolved in dichloromethane, and L-phenylalanine and triethylamine are added for reaction to obtain N-(pyrazine-2-yl carbonyl)-L-phenylalanine .Molecular Structure Analysis
The molecular formula of N-(2-Pyrazinylcarbonyl)phenylalanine is C14H13N3O3 . Its average mass is 271.271 Da and its monoisotopic mass is 271.095703 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Pyrazinylcarbonyl)-L-phenylalanine are as follows :Wissenschaftliche Forschungsanwendungen
Synthesis of Bortezomib
Bortezomib: , a prominent cancer medication used in the treatment of multiple myeloma, is synthesized using “L-Phenylalanine,N-(2-pyrazinylcarbonyl)-” as an intermediate . The compound plays a crucial role in the formation of Bortezomib by condensation with (1R)-3-methylbutane-1,2-diol, forming a peptide boronic acid derivative essential for the drug’s proteasome inhibitory function.
Proteasome Inhibition Studies
Due to its role in Bortezomib synthesis, this compound is also significant in proteasome inhibition studies . Researchers can use it to explore the mechanism of action of proteasome inhibitors and their potential effects on protein degradation pathways within cells.
Pharmaceutical Compound Development
The compound’s structure, featuring a pyrazine ring, makes it valuable in the development of new pharmaceutical compounds . Its ability to bind with various biological targets can be leveraged to create novel medications with specific actions.
Chemical Biology Research
In chemical biology , “L-Phenylalanine,N-(2-pyrazinylcarbonyl)-” can be used to study enzyme-substrate interactions . Its unique structure allows it to act as a mimic for natural substrates or as a scaffold for developing enzyme inhibitors.
Material Science
The compound’s molecular architecture provides opportunities in material science for creating polymers or coatings with specific properties . Its phenylalanine moiety can contribute to the hydrophobic character of materials, while the pyrazine component can introduce rigidity and thermal stability.
Analytical Chemistry
In analytical chemistry , this compound can serve as a standard or reagent in chromatography and mass spectrometry . It can help in the identification and quantification of similar compounds or in the calibration of analytical instruments.
Eigenschaften
IUPAC Name |
methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXSMPTQAISJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503277 | |
| Record name | Methyl N-(pyrazine-2-carbonyl)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester | |
CAS RN |
73058-37-4 | |
| Record name | Methyl N-(pyrazine-2-carbonyl)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



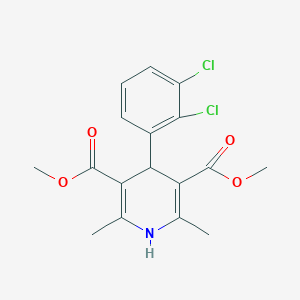


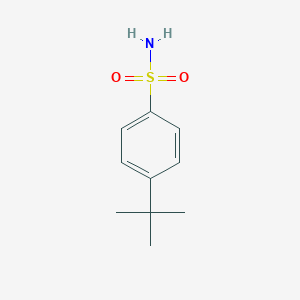

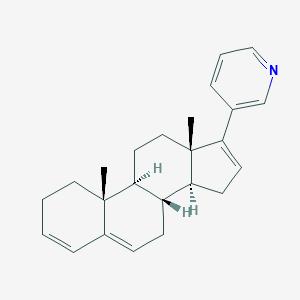
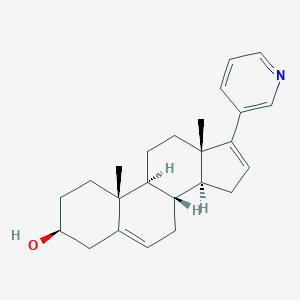
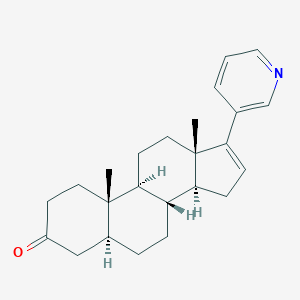

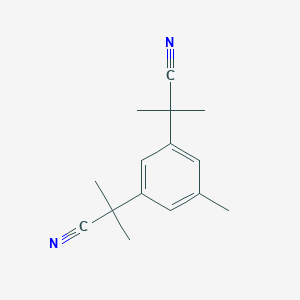
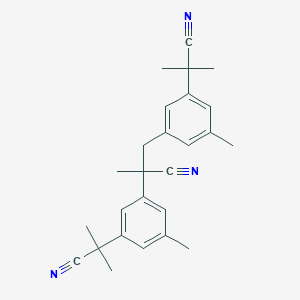
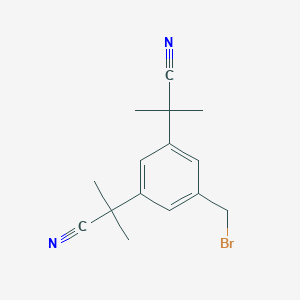

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)